Superior Binding Affinity for Estrogen Receptor Alpha Compared to Tamoxifen and Raloxifene
Lasofoxifene demonstrates a significantly higher binding affinity for the human estrogen receptor-alpha (ERα) compared to other SERMs. Its IC50 value is 1.5 nM [1], which is notably more potent than tamoxifen (IC50 ≈ 200 nM) and raloxifene (IC50 ≈ 2-4 nM) [2]. This high-affinity binding is a key determinant of its potent pharmacological activity at lower doses [1].
| Evidence Dimension | Binding Affinity to Human Estrogen Receptor-alpha (ERα) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | Tamoxifen (IC50 ≈ 200 nM) and Raloxifene (IC50 ≈ 2-4 nM) |
| Quantified Difference | Approximately 133-fold more potent than tamoxifen and approximately 2-3-fold more potent than raloxifene. |
| Conditions | In vitro competitive binding assay using human ERα. |
Why This Matters
Higher binding affinity at the molecular target supports lower effective dosing in preclinical and clinical studies, which can translate to a differentiated efficacy and side-effect profile.
- [1] Ke HZ, Paralkar VM, Grasser WA, et al. Effects of CP-336,156, a new, nonsteroidal estrogen agonist/antagonist, on bone, serum cholesterol, uterus and body composition in rat models. Endocrinology. 1998;139(4):2068-2076. doi:10.1210/endo.139.4.5902 View Source
- [2] Maximov PY, Lee TM, Jordan VC. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Curr Clin Pharmacol. 2013;8(2):135-155. doi:10.2174/1574884711308020006 View Source
